Ethyl 4-oxo-4-[2-(pyrrolidinomethyl)phenyl]butyrate
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Overview
Description
Ethyl 4-oxo-4-[2-(pyrrolidinomethyl)phenyl]butyrate is a synthetic organic compound with a complex molecular structure It contains an ester functional group, a ketone group, and a pyrrolidine ring attached to a phenyl group
Mechanism of Action
Target of Action
Ethyl 4-oxo-4-[2-(pyrrolidinomethyl)phenyl]butyrate is an aliphatic α-ketoester A related compound, ethyl 2-oxo-4-phenylbutyrate, has been used in the synthesis of ethyl ®-2-hydroxy-4-phenylbutanoate, an important chiral precursor for angiotensin-converting enzyme (ace) inhibitor . ACE plays a crucial role in the Renin-Angiotensin System (RAS), which regulates blood pressure.
Mode of Action
It’s known that α-ketoesters like this compound can undergo bioreduction to yield hydroxyesters . This process could potentially influence its interaction with its targets.
Pharmacokinetics
The bioreduction of α-ketoesters like this compound could potentially influence its bioavailability .
Action Environment
One study reported the effect of ionic liquid on the asymmetric reduction of a related compound, ethyl 2-oxo-4-phenylbutyrate, by saccharomyces cerevisiae . This suggests that environmental factors such as the presence of ionic liquids could potentially influence the action of similar compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-oxo-4-[2-(pyrrolidinomethyl)phenyl]butyrate typically involves a multi-step process. One common method starts with the reaction of 2-(pyrrolidinomethyl)benzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and esterification to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-oxo-4-[2-(pyrrolidinomethyl)phenyl]butyrate can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ester and ketone groups can be reduced to alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
Ethyl 4-oxo-4-[2-(pyrrolidinomethyl)phenyl]butyrate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as a building block for the construction of more complex molecules.
Biological Studies: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Ethyl 4-oxo-4-[2-(pyrrolidinomethyl)phenyl]butyrate can be compared with other similar compounds, such as:
Ethyl 4-oxo-4-phenylbutyrate: Lacks the pyrrolidine ring, making it less versatile in biological applications.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its reactivity and solubility.
Ethyl 4-oxo-4-[2-(morpholinomethyl)phenyl]butyrate: Contains a morpholine ring instead of a pyrrolidine ring, which can alter its binding properties and biological activity.
This compound stands out due to its unique combination of functional groups, making it a valuable compound for various research and industrial applications.
Biological Activity
Ethyl 4-oxo-4-[2-(pyrrolidinomethyl)phenyl]butyrate, a compound with significant pharmacological potential, has garnered attention for its biological activities, particularly in the realms of medicinal chemistry and drug development. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is classified as an α-ketoester. Its molecular formula is C12H15NO3, and it has a molecular weight of approximately 225.25 g/mol. The compound features a pyrrolidine moiety which is crucial for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C12H15NO3 |
Molecular Weight | 225.25 g/mol |
Boiling Point | 132 °C (approx.) |
Density | 1.091 g/mL |
Flash Point | >230 °F |
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit antimicrobial properties. A study highlighted that certain structural analogs demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae . The presence of the pyrrolidine ring enhances interaction with microbial targets, potentially disrupting cell wall synthesis or function.
Anticancer Properties
The compound's derivatives have been investigated for their anticancer potential. In vitro studies suggest that these compounds may induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. For instance, a derivative exhibited moderate cytotoxicity against human epithelial lung carcinoma cells .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Inhibition of Enzymatic Activity : The compound may act as an enzyme inhibitor, affecting metabolic pathways critical for microbial survival or cancer cell proliferation.
- Modulation of Signaling Pathways : It may influence signaling cascades related to apoptosis and cell cycle regulation.
- Interaction with Cellular Targets : The pyrrolidine group likely facilitates binding to specific receptors or enzymes, enhancing the compound's efficacy.
Synthesis and Derivatives
The synthesis of this compound can be achieved through various organic reactions involving α-ketoesters and amines. Notably, the use of biocatalysts such as Saccharomyces cerevisiae has been reported to improve yields and selectivity in synthesizing optically active forms of the compound .
Case Studies
Several studies have documented the biological activities of this compound:
- Antimicrobial Efficacy : A case study demonstrated that a synthesized derivative effectively inhibited the growth of Candida albicans with an IC50 value lower than 10 μg/mL .
- Anticancer Activity : Another study found that derivatives showed significant inhibition of proliferation in breast cancer cell lines, suggesting potential as therapeutic agents .
Properties
IUPAC Name |
ethyl 4-oxo-4-[2-(pyrrolidin-1-ylmethyl)phenyl]butanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-2-21-17(20)10-9-16(19)15-8-4-3-7-14(15)13-18-11-5-6-12-18/h3-4,7-8H,2,5-6,9-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDMKNZAFAVZAT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC=CC=C1CN2CCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70643680 |
Source
|
Record name | Ethyl 4-oxo-4-{2-[(pyrrolidin-1-yl)methyl]phenyl}butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70643680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898775-27-4 |
Source
|
Record name | Ethyl 4-oxo-4-{2-[(pyrrolidin-1-yl)methyl]phenyl}butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70643680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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